molecular formula C14H9NO4 B604908 8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione CAS No. 128099-75-2

8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione

Cat. No.: B604908
CAS No.: 128099-75-2
M. Wt: 255.22g/mol
InChI Key: FVXHRAYAKDGQNB-UHFFFAOYSA-N
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Description

8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione is a complex organic compound with the molecular formula C14H9NO4 . It is known for its unique structural motif, which includes a fused pyrano and pyrrolo quinoline system. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Mechanism of Action

Preparation Methods

The synthesis of 8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds through a Friedel–Crafts-type allenylation followed by cyclization to form the desired pyrano[3,2-c]quinoline structure. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione undergoes various chemical reactions, including:

Scientific Research Applications

8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione include other pyranoquinoline and pyrroloquinoline derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For instance, furo[3,2-c]quinolones are another class of compounds with similar fused ring systems but different heteroatoms and substituents . The uniqueness of this compound lies in its specific combination of rings and functional groups, which contribute to its distinct properties and applications.

Properties

IUPAC Name

6-hydroxy-3-oxa-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2(7),5,12(16),13-pentaene-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4/c16-9-6-10(17)19-13-8-3-1-2-7-4-5-15(12(7)8)14(18)11(9)13/h1-3,6,16H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXHRAYAKDGQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C1C=CC=C3C4=C(C2=O)C(=CC(=O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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